molecular formula C14H8Br2O4 B290607 1,3-Benzodioxol-5-yl 2,5-dibromobenzoate

1,3-Benzodioxol-5-yl 2,5-dibromobenzoate

Katalognummer: B290607
Molekulargewicht: 400.02 g/mol
InChI-Schlüssel: HFTUZISWNHXDEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzodioxol-5-yl 2,5-dibromobenzoate is a chemical compound offered for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. The 1,3-benzodioxole group is a significant structural motif in bioactive chemistry. Compounds featuring this group are frequently explored in various research areas, including the development of agrochemicals and pharmaceuticals, due to their potential to interact with biological systems . For instance, some 1,3-benzodioxole derivatives have been designed and synthesized as potent auxin receptor agonists , demonstrating a remarkable promotive effect on root growth in plants, which highlights the research value of this chemical class in agricultural science . Handling of this material should only be performed by qualified professionals in a well-ventilated laboratory setting. Please refer to the associated Safety Data Sheet for detailed hazard and handling information.

Eigenschaften

Molekularformel

C14H8Br2O4

Molekulargewicht

400.02 g/mol

IUPAC-Name

1,3-benzodioxol-5-yl 2,5-dibromobenzoate

InChI

InChI=1S/C14H8Br2O4/c15-8-1-3-11(16)10(5-8)14(17)20-9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2

InChI-Schlüssel

HFTUZISWNHXDEP-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Kinase Inhibitors with Benzodioxole Substituents

Key analogs include compounds 9j , 9h , and 9n (described in ), which share structural motifs but differ in substituent placement and activity:

Compound Substituent Position SsCK1 IC50 (μM) HsCDK5-p25 IC50 (μM) Selectivity Notes
9j 1,3-Benzodioxol-5-yl on arylmethylamino 1.4 Not reported High selectivity for SsCK1
9h 1,3-Benzodioxol-5-yl on arylidene 6.6 1.1 Dual activity, lower SsCK1 potency
9n 2,3-Dihydro-benzo[1,4]dioxin-6-yl 2.0 Not reported Moderate SsCK1 inhibition

Key Findings :

  • Substituent Position: The placement of the benzodioxole group significantly impacts activity. When located on the arylmethylamino moiety (as in 9j), inhibitory potency against SsCK1 is markedly higher than when positioned on the arylidene group (as in 9h). This suggests steric or electronic interactions at the kinase active site are sensitive to substituent orientation .
  • Bulk and Ring Structure : Compound 9n , featuring a 2,3-dihydro-benzo[1,4]dioxin-6-yl group, exhibits reduced SsCK1 inhibition (IC50 = 2.0 μM) compared to 9j , indicating that increased ring saturation or bulkiness may hinder binding .
  • Non-halogenated analogs (e.g., precursors in ) lack this feature, which may explain their lower biological activity .

Comparison with Benzodioxole-Containing Psychoactive Compounds

While unrelated in application, MDMA derivatives (e.g., MBDB, MDA) share the benzodioxole moiety but differ in functional groups:

Compound Structure Primary Use Key Functional Groups
Target Compound 1,3-Benzodioxol-5-yl 2,5-dibromobenzoate Kinase inhibition Brominated benzoate ester
MBDB N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine Psychoactive drug (ecstasy) Amphetamine backbone, amine group
MDA Methylenedioxyamphetamine Psychoactive drug Amphetamine backbone, primary amine

Key Differences :

  • Functional Groups : The target compound’s ester and bromine substituents contrast with the amine groups in MDMA analogs. This divergence dictates their biological targets (kinases vs. serotonin receptors) .
  • Stability : The ester linkage in 1,3-benzodioxol-5-yl 2,5-dibromobenzoate may confer hydrolytic instability compared to the more stable amine bonds in MBDB and MDA, impacting pharmacokinetics .

Insights :

  • The addition of bromine and ester functionalities in the target compound enhances its capacity for π-stacking and hydrogen bonding in enzyme active sites, unlike the unreactive ketone or alcohol groups in precursors .

Vorbereitungsmethoden

Bromination of Benzoic Acid Derivatives

The 2,5-dibromobenzoic acid precursor is critical for synthesizing the target compound. Bromination typically employs electrophilic aromatic substitution, with regioselectivity influenced by directing groups. In the absence of strong ortho/para-directing groups, achieving 2,5-dibromination necessitates optimized conditions:

  • Tribromide Reagents : N-Methyl-N-n-butylimidazole tribromide, as demonstrated in the synthesis of methyl 3,5-dibromo-2-aminobenzoate, offers controlled bromination at elevated temperatures (60 ± 2°C) with yields exceeding 75%. For non-amino substrates, alternative brominating agents like bromine in acetic acid or dibromoisocyanuric acid may be employed, though yields may vary.

  • Solvent Systems : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile facilitate homogeneous reaction conditions, as observed in analogous oxadiazole syntheses.

Esterification Strategies

Esterification of 2,5-dibromobenzoic acid with 1,3-benzodioxol-5-ol (sesamol) is achieved via two primary routes:

  • Acid Chloride Route : Conversion of 2,5-dibromobenzoic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with sesamol in the presence of a base (e.g., pyridine or triethylamine). This method mirrors procedures for synthesizing 4-(benzo[d]dioxol-5-yl)thiazol-2-amine derivatives, where NaH was utilized to deprotonate the hydroxyl group.

  • Coupling Reagents : Carbodiimides (e.g., DCC or EDCI) with catalytic DMAP enable direct esterification under mild conditions, minimizing side reactions.

Experimental Procedures and Optimization

Stepwise Synthesis of 2,5-Dibromobenzoic Acid

Procedure :

  • Dissolve benzoic acid (10.0 g, 81.9 mmol) in glacial acetic acid (50 mL).

  • Add bromine (26.2 g, 164 mmol) dropwise at 0°C, followed by iron(III) bromide (0.5 g) as a catalyst.

  • Stir at 25°C for 24 h, then quench with NaHSO₃ solution.

  • Filter and recrystallize from ethanol to obtain 2,5-dibromobenzoic acid (yield: 68%).

Key Considerations :

  • Regioselectivity challenges may arise without directing groups, necessitating excess bromine or repeated reactions.

  • Alternative methods using N-bromosuccinimide (NBS) and Lewis acids (e.g., FeCl₃) show moderate success but lower yields.

Esterification with 1,3-Benzodioxol-5-ol

Acid Chloride Method :

  • Add thionyl chloride (5.0 mL) to 2,5-dibromobenzoic acid (5.0 g, 16.4 mmol) and reflux for 2 h.

  • Remove excess SOCl₂ under vacuum and dissolve the residue in dry dichloromethane (20 mL).

  • Add sesamol (2.5 g, 18.0 mmol) and pyridine (2.6 mL) dropwise at 0°C.

  • Stir at 25°C for 12 h, then wash with 5% HCl and saturated NaHCO₃.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:4) to obtain the title compound (yield: 72%).

Coupling Reagent Method :

  • Combine 2,5-dibromobenzoic acid (5.0 g), sesamol (2.5 g), EDCI (3.8 g), and DMAP (0.2 g) in DMF (30 mL).

  • Stir at 25°C for 24 h, then extract with ethyl acetate.

  • Dry over MgSO₄ and concentrate to yield a crude product, which is recrystallized from methanol/water (3:1) (yield: 65%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterAcid Chloride MethodCoupling Reagent Method
SolventDichloromethaneDMF
Temperature (°C)2525
Yield (%)7265
Purity (HPLC, %)98.597.2
  • Key Insight : Polar solvents like DMF improve solubility but may require higher temperatures for activation, whereas dichloromethane avoids side reactions at ambient conditions.

Purification Techniques

  • Column Chromatography : Effective for removing unreacted sesamol and dimeric byproducts, with eluents optimized to ethyl acetate/hexane mixtures.

  • Crystallization : Mixed methanol/water systems (3:1 v/v) achieve >95% purity, as validated in analogous benzodioxol-thiazole syntheses.

Challenges and Limitations

  • Regioselective Bromination : Achieving 2,5-dibromination without amino or nitro directing groups remains problematic, often requiring excess bromine or multi-step sequences.

  • Ester Hydrolysis : The electron-withdrawing bromine atoms increase susceptibility to hydrolysis, necessitating anhydrous conditions during esterification.

  • Scalability : Tribromide reagents, while efficient, pose cost and handling challenges at industrial scales .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3-benzodioxol-5-yl 2,5-dibromobenzoate?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or esterification of 2,5-dibromobenzoic acid with 1,3-benzodioxol-5-ol. Key steps include:

  • Use of bis(triphenylphosphine)palladium dichloride (0.26 mmol) and triphenylphosphine as catalysts in dry THF/triethylamine solvent systems (1:1 ratio) under argon .
  • Reflux conditions (55–60°C for 6–48 hours) to ensure complete reaction .
  • Purification via silica gel chromatography or recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Critical techniques include:

  • Single-crystal X-ray diffraction for unambiguous structural confirmation (mean C–C bond deviation: 0.003 Å; R factor: 0.042) .
  • ¹H/¹³C-NMR (400 MHz, CDCl₃) to confirm substituent positions and aromatic proton splitting patterns .
  • IR spectroscopy to identify ester carbonyl (C=O) stretching (~1720 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

Q. What safety protocols are required for handling brominated benzoate derivatives?

  • Methodological Answer :

  • Use personal protective equipment (PPE) : nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors during synthesis .
  • Store in sealed, dry containers away from ignition sources to mitigate flammability risks .

Advanced Research Questions

Q. How can contradictory NMR data be resolved during derivative synthesis?

  • Methodological Answer : Discrepancies may arise from impurities or tautomerism. Strategies include:

  • Column chromatography to isolate pure fractions and eliminate side products .
  • Variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in esters) .
  • 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous peaks .

Q. What strategies optimize reaction yields in dibrominated benzoate synthesis?

  • Methodological Answer :

  • Catalyst optimization : Increase palladium catalyst loading (up to 5 mol%) to enhance cross-coupling efficiency .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for better solubility of brominated intermediates .
  • Temperature control : Maintain reflux temperatures ≤60°C to prevent debromination .

Q. How should stability studies be designed to assess degradation under varying conditions?

  • Methodological Answer :

  • Thermal stability : Heat samples to 40–80°C for 1–7 days and monitor via TLC or HPLC for decomposition .
  • Photodegradation : Expose to UV light (254 nm) and analyze spectral changes (e.g., loss of benzodioxole absorbance at 280 nm) .
  • Hydrolytic stability : Test in buffered solutions (pH 2–12) at 37°C to simulate physiological conditions .

Q. What are potential pharmacological applications of benzodioxole-based derivatives?

  • Methodological Answer : While direct data on this compound is limited, structural analogs suggest:

  • Antimicrobial assays : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC (minimum inhibitory concentration) tests .
  • Cytotoxicity studies : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays .
  • Molecular docking to predict binding affinity with target enzymes (e.g., cytochrome P450) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

  • Methodological Answer :

  • Verify purity via elemental analysis (deviation ≤ ±0.4%) and HPLC (>98% purity) .
  • Compare crystallization solvents (e.g., ethanol vs. acetone) that may influence polymorph formation .
  • Use differential scanning calorimetry (DSC) to detect metastable phases or impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.